molecular formula C20H12Br2N2 B11557262 2,3-Bis(4-bromophenyl)quinoxaline CAS No. 19802-70-1

2,3-Bis(4-bromophenyl)quinoxaline

Cat. No.: B11557262
CAS No.: 19802-70-1
M. Wt: 440.1 g/mol
InChI Key: WATVCMJLZPTSSS-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)quinoxaline is a heterocyclic compound with the molecular formula C20H12Br2N2 It is characterized by the presence of two bromophenyl groups attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)quinoxaline typically involves the reaction of 1-(3-bromophenyl)-2-(4-bromophenyl)ethane-1,2-dione with o-phenylenediamine in refluxing ethanol . This method ensures the formation of the quinoxaline ring system with the bromophenyl substituents in the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-bromophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.

    Coupling Products: Biaryl derivatives are typically obtained from coupling reactions.

Scientific Research Applications

2,3-Bis(4-bromophenyl)quinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)quinoxaline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison: 2,3-Bis(4-bromophenyl)quinoxaline is unique due to the presence of bromine atoms, which can influence its reactivity and potential applications. Compared to its methoxy, chloro, and iodo analogs, the bromine substituents provide distinct electronic and steric properties, making it suitable for specific chemical transformations and applications.

Properties

CAS No.

19802-70-1

Molecular Formula

C20H12Br2N2

Molecular Weight

440.1 g/mol

IUPAC Name

2,3-bis(4-bromophenyl)quinoxaline

InChI

InChI=1S/C20H12Br2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H

InChI Key

WATVCMJLZPTSSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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